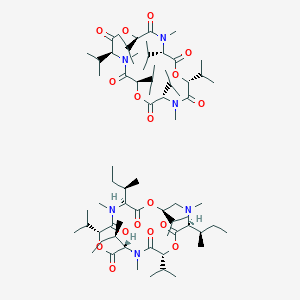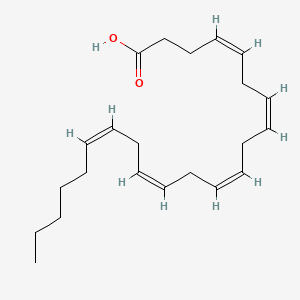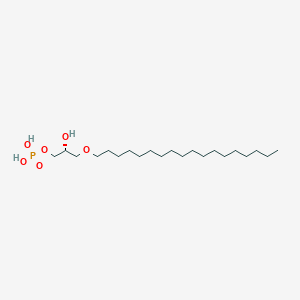
3,4-Dichlorobenzohydroximoyl chloride
Übersicht
Beschreibung
3,4-Dichlorobenzohydroximoyl chloride is a chemical compound characterized by its molecular structure, which includes two chlorine atoms and a hydroximoyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorobenzohydroximoyl chloride typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of 3,4-dichlorobenzene with chloroform in the presence of a strong base, such as sodium hydroxide, followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and advanced purification techniques to ensure high yield and purity. The process is often optimized to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichlorobenzohydroximoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles, such as hydroxide ions (OH⁻) and amines, can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, such as 3,4-dichlorobenzoic acid.
Reduction: Amines, such as 3,4-dichloroaniline.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorobenzohydroximoyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
3,4-Dichlorobenzohydroximoyl chloride is compared with other similar compounds, such as 3,4-dichlorobenzyl chloride and 3,4-dichlorotoluene. While these compounds share structural similarities, this compound is unique in its reactivity and functional groups, making it suitable for specific applications that other compounds may not fulfill.
Vergleich Mit ähnlichen Verbindungen
3,4-Dichlorobenzyl chloride
3,4-Dichlorotoluene
2,4-Dichlorobenzyl chloride
4-Chlorobenzyl chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3,4-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNXOIXXBQUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[(1S,2R,3R,4R,5R,6R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate](/img/structure/B8055547.png)

![disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate](/img/structure/B8055567.png)
![[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid mono(trifluoroacetate)](/img/structure/B8055569.png)


![4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester](/img/structure/B8055587.png)

![(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8055600.png)

![(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B8055620.png)
![(1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8055625.png)

